molecular formula C14H12FN B14216220 Benzenamine, 4-fluoro-N-(1-phenylethylidene)- CAS No. 591751-71-2

Benzenamine, 4-fluoro-N-(1-phenylethylidene)-

Cat. No.: B14216220
CAS No.: 591751-71-2
M. Wt: 213.25 g/mol
InChI Key: OLAMZCPEPGFXNT-UHFFFAOYSA-N
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Description

Benzenamine, 4-fluoro-N-(1-phenylethylidene)-: is an organic compound with the molecular formula C14H12FN and a molecular weight of 213.25 g/mol . This compound is characterized by the presence of a benzenamine group substituted with a fluorine atom at the para position and an imine group formed with 1-phenylethylidene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-fluoro-N-(1-phenylethylidene)- typically involves the condensation reaction between 4-fluorobenzenamine and acetophenone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzenamine, 4-fluoro-N-(1-phenylethylidene)- is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and kinetics .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, Benzenamine, 4-fluoro-N-(1-phenylethylidene)- is used in the production of dyes, pigments, and polymers. It is also employed in the manufacture of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Benzenamine, 4-fluoro-N-(1-phenylethylidene)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

  • Benzenamine, 4-chloro-N-(1-phenylethylidene)-
  • Benzenamine, 4-bromo-N-(1-phenylethylidene)-
  • Benzenamine, 4-methyl-N-(1-phenylethylidene)-

Comparison: Benzenamine, 4-fluoro-N-(1-phenylethylidene)- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. The fluorine substitution also affects the compound’s biological activity and interaction with molecular targets.

Properties

CAS No.

591751-71-2

Molecular Formula

C14H12FN

Molecular Weight

213.25 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-phenylethanimine

InChI

InChI=1S/C14H12FN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-10H,1H3

InChI Key

OLAMZCPEPGFXNT-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)F)C2=CC=CC=C2

Origin of Product

United States

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